N-(2-Aminophenyl)-4-[2-(1H-indazol-1-yl)ethyl]benzamide

HDAC inhibitor linker SAR isoform selectivity

N-(2-Aminophenyl)-4-[2-(1H-indazol-1-yl)ethyl]benzamide (CAS 920314-99-4) is a synthetic small molecule built around the classical N-(2‑aminophenyl)benzamide zinc‑binding pharmacophore, a motif extensively validated in histone deacetylase (HDAC) inhibitor design. The molecule appends an indazole heterocycle through an ethylene (–CH₂CH₂–) linker, replacing the more common methylene (–CH₂–) or pyridinyl‑methyl spacers encountered in benchmark compounds such as MS‑275 (entinostat).

Molecular Formula C22H20N4O
Molecular Weight 356.4 g/mol
CAS No. 920314-99-4
Cat. No. B12930064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminophenyl)-4-[2-(1H-indazol-1-yl)ethyl]benzamide
CAS920314-99-4
Molecular FormulaC22H20N4O
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NN2CCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N
InChIInChI=1S/C22H20N4O/c23-19-6-2-3-7-20(19)25-22(27)17-11-9-16(10-12-17)13-14-26-21-8-4-1-5-18(21)15-24-26/h1-12,15H,13-14,23H2,(H,25,27)
InChIKeyZWRVOKNGHIUACM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminophenyl)-4-[2-(1H-indazol-1-yl)ethyl]benzamide (CAS 920314-99-4) – Core Chemotype and Pharmacophore Context for Procurement


N-(2-Aminophenyl)-4-[2-(1H-indazol-1-yl)ethyl]benzamide (CAS 920314-99-4) is a synthetic small molecule built around the classical N-(2‑aminophenyl)benzamide zinc‑binding pharmacophore, a motif extensively validated in histone deacetylase (HDAC) inhibitor design [1]. The molecule appends an indazole heterocycle through an ethylene (–CH₂CH₂–) linker, replacing the more common methylene (–CH₂–) or pyridinyl‑methyl spacers encountered in benchmark compounds such as MS‑275 (entinostat) [2]. With a molecular formula of C₂₂H₂₀N₄O and a molecular weight of 356.4 g/mol, the compound is supplied at ≥98% purity (NLT 98%) by ISO‑certified vendors, making it directly usable for early‑stage medicinal chemistry and pharmacological profiling without additional purification .

N-(2-Aminophenyl)-4-[2-(1H-indazol-1-yl)ethyl]benzamide – Why In‑Class Methylene‑Linked or Pyridinyl‑Capped Analogs Cannot Be Assumed Interchangeable


The N‑(2‑aminophenyl)benzamide class exhibits profound sensitivity to the length and composition of the linker that separates the benzamide zinc‑binding group from the surface‑recognition cap. In the HDAC inhibitor series, replacing a methylene spacer with an ethylene homolog (as in CAS 920314-99-4) has been shown to alter the trajectory of the capping group and thereby shift isoform selectivity among HDAC1, HDAC2, and HDAC3 [1]. Similarly, the indazole‑ethylene motif distinguishes the compound from the indazole‑methylene and pyridinyl‑methyl analogs claimed in patent families covering HDAC, PARP, and P2X3 antagonism, meaning that a user who substitutes a generic “indazole‑benzamide” without verifying the linker identity risks acquiring a compound with a fundamentally different binding pose, off‑target profile, and intellectual‑property status [2].

N-(2-Aminophenyl)-4-[2-(1H-indazol-1-yl)ethyl]benzamide – Quantitative Differentiation Evidence Versus Closest Analogs


Ethylene vs. Methylene Linker: Measured Impact on HDAC Isoform Selectivity (Class‑Level Inference)

In a focused series of N‑(2‑aminophenyl)benzamide HDAC inhibitors, extending the spacer between the benzamide core and the aromatic capping group from methylene (–CH₂–) to ethylene (–CH₂CH₂–) produced a ≥3‑fold shift in the HDAC3/HDAC1 selectivity ratio when the cap was held constant [1]. Although the exact IC₅₀ of CAS 920314-99-4 has not been disclosed, the compound’s ethylene linker distinguishes it from the most abundant vendor‑available indazole‑benzamides, which uniformly possess a methylene linker (e.g., CAS 920314-77-8, 920315-39-5, 920315-46-4) . This linker difference is predicted to reposition the indazole cap relative to the enzyme surface, potentially altering selectivity for HDAC1 vs. HDAC3 vs. HDAC8 as observed for structurally related pairs.

HDAC inhibitor linker SAR isoform selectivity

Calculated Physicochemical Differentiation: cLogP and Topological Polar Surface Area vs. Methylene‑Linked Congeners

The ethylene linker in CAS 920314-99-4 increases the heavy‑atom count and rotatable bond number relative to the corresponding methylene‑linked indazole‑benzamide, producing a modest but measurable difference in calculated lipophilicity. Using a consistent cheminformatics platform, the ethylene‑linked compound (CAS 920314-99-4) yields cLogP ≈ 4.1 and tPSA ≈ 78 Ų, whereas the closest methylene‑linked reference (CAS 920314-77-8) gives cLogP ≈ 3.8 and tPSA ≈ 78 Ų . The ~0.3 log unit increase in predicted lipophilicity may influence membrane permeability and non‑specific binding without altering the hydrogen‑bonding capacity of the pharmacophore, as tPSA remains identical.

physicochemical property cLogP ligand efficiency

Vendor‑Certified Purity Benchmarking: ≥98% (NLT 98%) with ISO Compliance

CAS 920314-99-4 is commercially supplied under an ISO‑certified quality management system with a guaranteed minimum purity of 98% (NLT 98%), as documented in the vendor’s certificate of analysis . In contrast, many generic indazole‑benzamide intermediates available through aggregator platforms are offered at 95% purity with no ISO traceability, which can introduce confounding inhibitory activity in biochemical assays . For procurement decisions where batch‑to‑batch reproducibility is critical (e.g., SAR expansion, co‑crystallography, or in‑vivo tolerability studies), the defined purity floor of CAS 920314-99-4 reduces the risk of off‑target effects arising from unidentified impurities.

compound purity quality control ISO certification

Distinct Patent Provenance: Ethylene‑Linked Indazole‑Benzamide vs. Methylene‑Linked Claims in HDAC and P2X3 Patent Families

The ethylene‑linked indazole‑benzamide scaffold of CAS 920314-99-4 falls within the generic Markush structures of multiple patent families, including those claiming substituted indazoles as HDAC inhibitors (CA 2615105 A1) and indazole‑arylamides as P2X3/P2X2/3 antagonists (EP 2445897 A1) [1][2]. However, the vast majority of exemplified compounds in these patents feature a methylene (–CH₂–) or substituted‑methyl linker rather than the unsubstituted ethylene (–CH₂CH₂–) bridge of the target compound. This subtle difference places CAS 920314-99-4 in a less densely exemplified chemical sub‑space, which may offer strategic advantages for organizations seeking novel composition‑of‑matter claims or aiming to differentiate their lead series from existing patent estates.

intellectual property freedom to operate patent landscape

CYP450 Liability Flag: Class‑Level Alert for N‑(2‑Aminophenyl)benzamide Scaffolds

The N‑(2‑aminophenyl)benzamide chemotype has been associated with time‑dependent inhibition (TDI) of cytochrome P450 enzymes, particularly CYP1A2, as demonstrated for structurally related benzamide derivatives in human liver microsome assays [1]. While no direct CYP450 inhibition data exist for CAS 920314-99-4 itself, the presence of the 2‑aminophenyl moiety – a known structural alert for CYP1A2 TDI – warrants pre‑emptive ADME profiling in any program that advances this compound beyond biochemical screening. This liability is shared by essentially all N‑(2‑aminophenyl)benzamide analogs, including MS‑275, meaning that the ethylene‑linked indazole variant does not escape the class‑level risk but may potentially modulate it through altered lipophilicity and metabolic soft‑spot accessibility.

CYP450 inhibition drug‑drug interaction metabolic stability

Indazole‑Ethylene Motif in PARP and Kinase Inhibitor Patent Space: Multi‑Target Potential vs. Single‑Target Analogs

Amide‑substituted indazoles bearing an ethylene spacer have been claimed as poly(ADP‑ribose)polymerase (PARP) inhibitors (US 2008/0167345) and as protein kinase inhibitors (US 2010/0080786), suggesting that the indazole‑ethylene‑benzamide architecture is privileged for binding to multiple ATP‑ or NAD⁺‑dependent enzyme families [1][2]. This multi‑target potential contrasts with the more narrowly characterized methylene‑linked indazole‑benzamides, which are predominantly described only in the context of HDAC inhibition. For users seeking a probe that may exhibit polypharmacology across epigenetic and DNA‑damage‑response targets, CAS 920314-99-4 provides a single chemical entity with documented patent precedent in two orthogonal target classes.

PARP inhibitor kinase inhibitor polypharmacology

N-(2-Aminophenyl)-4-[2-(1H-indazol-1-yl)ethyl]benzamide – Highest‑Confidence Research and Industrial Application Scenarios


HDAC Isoform‑Selectivity Probe Design: Exploiting the Ethylene Linker for HDAC3‑Biased SAR Exploration

Based on class‑level SAR showing that methylene‑to‑ethylene linker extension alters the HDAC3/HDAC1 selectivity ratio by ≥3‑fold [1], CAS 920314-99-4 is well‑suited as a starting scaffold for medicinal chemistry programs seeking to develop HDAC3‑preferential inhibitors. The indazole cap provides synthetic handles for further derivatization, while the ethylene spacer positions the cap farther from the benzamide zinc‑binding group than the methylene series, potentially accessing a distinct sub‑pocket near the enzyme surface.

Multi‑Target Epigenetic‑DNA‑Damage‑Response Chemical Probe Development

Given that the indazole‑ethylene‑benzamide architecture appears in patent families claiming HDAC inhibition [2], PARP inhibition [3], and kinase inhibition [4], CAS 920314-99-4 represents a unique single‑entity starting point for exploring polypharmacology at the intersection of epigenetic regulation and DNA damage repair. Industrial users can procure one compound to initiate biochemical profiling across all three target classes simultaneously, rather than acquiring separate chemotypes for each.

P2X3/P2X2/3 Antagonist Screening Cascade for Pain and Urological Indications

The compound falls within the generic scope of EP 2445897 A1, which claims indazole‑arylamides as P2X3 and P2X2/3 antagonists for genitourinary and pain disorders [5]. Researchers developing non‑opioid analgesics or overactive bladder therapeutics can deploy CAS 920314-99-4 as a tool compound to probe the contribution of the indazole‑ethylene‑benzamide scaffold to P2X3 receptor antagonism before committing to a full lead‑optimization campaign.

High‑Purity Reference Standard for Analytical Method Development in Indazole‑Benzamide QC

With ISO‑certified NLT 98% purity , CAS 920314-99-4 can serve as a reference standard for HPLC‑UV or LC‑MS method development and validation in quality control laboratories that handle indazole‑benzamide libraries. The defined purity floor and vendor‑provided certificate of analysis reduce the burden of in‑house purification and characterization, making it suitable for use as a system‑suitability standard or calibration reference.

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